5-(Thiophen-3-yl)isoxazole is classified under isoxazoles, which are characterized by the presence of a five-membered ring containing one nitrogen and one oxygen atom. The presence of the thiophene group, which consists of a five-membered ring containing sulfur, adds unique properties to this compound. Isoxazoles are commonly used as intermediates in the synthesis of pharmaceuticals and agrochemicals, owing to their ability to modulate biological activity through structural modifications.
The synthesis of 5-(thiophen-3-yl)isoxazole can be achieved through various methods, typically involving the reaction of hydroxylamine with appropriate carbonyl compounds. One effective route involves a one-pot three-component reaction utilizing hydroxylamine hydrochloride, aldehydes, and ethyl acetoacetate or similar ketoesters. This method has been shown to yield isoxazole derivatives efficiently under mild conditions.
The molecular structure of 5-(thiophen-3-yl)isoxazole can be described as follows:
5-(Thiophen-3-yl)isoxazole participates in various chemical reactions typical for isoxazoles:
The mechanism of action for compounds like 5-(thiophen-3-yl)isoxazole often involves interactions with biological targets such as enzymes or receptors:
5-(Thiophen-3-yl)isoxazole has several notable applications:
The molecular architecture of 5-(thiophen-3-yl)isoxazole (C7H6N2OS, MW 166.20 g/mol) exemplifies a strategically engineered bicyclic hybrid system that merges complementary heterocyclic pharmacophores [1]. This compound features an isoxazole ring (O/N at adjacent positions) linked directly to thiophene's 3-position via a carbon-carbon bond, creating a planar biheterocyclic scaffold with distinctive electronic properties. X-ray crystallography reveals bond lengths of 1.36 Å (C-O) and 1.28 Å (C-N) within the isoxazole ring, while the inter-ring C-C bond measures 1.44 Å – intermediate between single and double bond character, facilitating π-conjugation [3].
The dihedral angle between rings is constrained at 12.7°, enhancing orbital overlap and creating an extended conjugated system with 12 π-electrons. This planar configuration enables intramolecular charge transfer, evidenced by redshifted UV-Vis absorption at 290 nm [9]. Density functional theory calculations indicate polarized electron density distribution: the isoxazole oxygen exhibits highest electron density (MEP: -42 kcal/mol), while the thiophene sulfur shows moderate electropositivity (+18 kcal/mol) [5]. This polarization creates a dipole moment of 2.8 Debye, significantly influencing protein binding interactions.
Table 1: Structural Parameters of 5-(Thiophen-3-yl)isoxazole
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C7H6N2OS | Hybrid heterocyclic system |
Bond Length (C3-C3') | 1.44 Å | Partial double bond character, enables conjugation |
Dihedral Angle | 12.7° | Near-planar configuration |
Isoxazole C-O Bond | 1.36 Å | Characteristic of aromatic heterocycles |
HOMO-LUMO Gap | 3.8 eV | Enhanced charge transfer vs. phenyl analogues |
Dipole Moment | 2.8 Debye | Facilitates target binding interactions |
Isoxazole chemistry originated with Claisen's 1903 synthesis via propargylaldehyde oximation, but medicinal exploration accelerated in the mid-20th century with sulfamethoxazole's 1961 approval as a dihydropteroate synthase inhibitor [2] [6]. The thiophene-isoxazole hybrid subclass emerged in the 1980s as chemists sought to enhance aromatic stacking and metabolic stability versus phenyl analogues. Early synthetic routes relied on hazardous solvents (benzene/chloroform) and stoichiometric metal catalysts, limiting yields to 40-60% [2].
The 2000s witnessed transformative methodological advances: Hansen's Cu(I)-catalyzed alkyne-nitrile oxide cycloaddition (2005) achieved 75-92% yields with regioselectivity >20:1 for 3,5-disubstituted isomers [2]. Environmentally benign protocols followed, including Pérez's deep eutectic solvent system (choline chloride:urea, 2015) enabling catalyst-free cyclization at 60°C with 85% yield and solvent recyclability [2]. Contemporary innovations like Huang's ultrasound-assisted synthesis (2014) reduced reaction times from hours to minutes while maintaining >90% regiopurity [2]. Parallel therapeutic developments include leflunomide's 1998 approval as an anti-rheumatic (DHODH inhibition) and valdecoxib's 2001 launch as a COX-2 inhibitor – both featuring trisubstituted isoxazoles [6] [8]. The 2020s focus on 4-CF3 isoxazoles leverages tBuONO/CF3SO2Na systems for metal-free trifluoromethylation [9].
Table 2: Evolution of Key Isoxazole Derivatives
Compound | Year | Therapeutic Class | Structural Innovation |
---|---|---|---|
Sulfisoxazole | 1961 | Antibacterial | 4,5-Disubstituted isoxazole sulfonamide |
Leflunomide | 1998 | Immunosuppressant | 5-Methylisoxazole trifluoromethylanilide |
Valdecoxib | 2001 | COX-2 Inhibitor | 3,4-Bis(4-methylphenyl)isoxazole |
HWA-486 (Leflunomide metabolite) | - | Anti-inflammatory | Isoxazole carboxylate bioisostere |
5-(Thiophen-3-yl)isoxazole derivatives | 2020s | Anticancer leads | Hybrid thienyl-isoxazole core |
The thiophen-3-yl substituent exerts profound electronic and steric effects that differentiate 5-(thiophen-3-yl)isoxazole from phenyl analogues. Sterically, the sulfur atom's van der Waals radius (1.80 Å) vs. carbon (1.70 Å) creates subtle ring expansion, altering dihedral constraints in protein binding pockets [5]. Meta-substitution at thiophene's 3-position minimizes steric clash with isoxazole's C4 position, allowing unhindered rotation (energy barrier: 4.2 kcal/mol vs. 8.5 kcal/mol for ortho-substituted isomers) [3] [9].
Electronically, thiophene's α-positions exhibit higher π-excess (HOMO: -6.8 eV) than benzene (-7.2 eV), enhancing charge transfer to the electron-deficient isoxazole ring (LUMO: -1.9 eV). This polarization increases dipole moment by 0.6 Debye versus 5-phenylisoxazole [9]. Substituent positioning critically modulates bioactivity: 3-thienyl analogues show 8-fold greater anticancer activity (MCF-7 IC50 2.63 μM) than 2-thienyl isomers due to optimized H-bonding with ERα's Glu353 [9]. Similarly, COX-2 inhibition increases 3-fold when thiophene replaces phenyl in isoxazole carboxamides, attributed to sulfur's interaction with Leu384 [8].
The sulfur atom participates in biological oxidation pathways, forming sulfoxide metabolites that retain 60-80% parent activity while enhancing solubility (log P reduced by 0.8 units) [5]. Trifluoromethylation at isoxazole's C4 position synergizes with thiophene substitution: 4-CF3-5-(thiophen-3-yl)isoxazoles show 19-fold lower IC50 against HCT-116 colon cancer than non-fluorinated analogues by strengthening hydrophobic contacts with kinase domains [7] [9].
Table 3: Comparative Effects of Thiophene Substitution Patterns
Property | 3-Thienyl Isoxazole | 2-Thienyl Isoxazole | Phenyl Isoxazole |
---|---|---|---|
HOMO Energy (eV) | -6.8 | -6.9 | -7.2 |
Log P | 1.99 | 2.15 | 2.40 |
Anticancer IC50 (MCF-7, μM) | 2.63 | 19.72 | 28.5 |
Anti-inflammatory IC50 (COX-2, μM) | 0.8 | 2.5 | 3.9 |
Metabolic Half-life (HLM, min) | 42 | 38 | 65 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7